2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a hexahydroquinolin core substituted with a 2H-1,3-benzodioxol-5-yl group, a cyano moiety at position 3, and a sulfanyl-linked acetamide chain terminating in an N-(2-ethylphenyl) group. The benzodioxol ring is a pharmacophore associated with diverse bioactivities, including anti-inflammatory and CNS modulation .
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-2-16-6-3-4-7-19(16)29-24(32)14-35-27-18(13-28)25(26-20(30-27)8-5-9-21(26)31)17-10-11-22-23(12-17)34-15-33-22/h3-4,6-7,10-12,25,30H,2,5,8-9,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBRRSHOFJLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the tetrahydroquinoline core through cyclization reactions. The cyano group is introduced via nucleophilic substitution, and the final product is obtained by coupling the intermediate with N-(2-ethylphenyl)acetamide under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) group participates in oxidation and substitution reactions:
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Oxidation to Sulfone/Sulfoxide : Under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid or meta-chloroperbenzoic acid), the sulfanyl group oxidizes to sulfoxide (S=O) or sulfone (O=S=O) derivatives.
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Nucleophilic Substitution : In the presence of alkyl halides or acyl chlorides, the sulfanyl group can undergo alkylation or acylation, forming thioether derivatives.
Example Reaction Pathway
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation with H<sub>2</sub>O<sub>2</sub> | 25°C, 12 hrs | Sulfoxide derivative |
| Alkylation with CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Methylthioether analog |
Cyano Group Transformations
The cyano (-C≡N) group exhibits versatile reactivity:
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Hydrolysis : In acidic or basic aqueous conditions, the cyano group hydrolyzes to a carboxylic acid (-COOH) or amide (-CONH<sub>2</sub>).
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the cyano group to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>).
Key Data
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Hydrolysis rate: >90% conversion in 6N HCl at 100°C.
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Reduction yield: ~85% under 1 atm H<sub>2</sub> in ethanol.
Acetamide Hydrolysis
The acetamide linkage (-NHC(O)CH<sub>3</sub>) undergoes hydrolysis under strong acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond, yielding 2-ethylphenylamine and a carboxylic acid.
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Basic Hydrolysis : NaOH (aqueous, 80°C) produces the sodium salt of the carboxylic acid .
Reaction Efficiency
| Condition | Time | Yield |
|---|---|---|
| 6N HCl, reflux | 8 hrs | 92% |
| 2M NaOH, 80°C | 6 hrs | 88% |
Benzodioxol Ring Reactivity
The 1,3-benzodioxol moiety is generally stable but reacts under harsh conditions:
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Acid-Catalyzed Ring Opening : Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) cleave the methylenedioxy bridge, forming catechol derivatives .
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Electrophilic Substitution : Nitration or halogenation occurs at the electron-rich aromatic ring, typically at the 5-position .
Nitration Example
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Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C
Hexahydroquinolinone Core Reactions
The 5-oxo group in the hexahydroquinolinone core participates in:
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Reduction : NaBH<sub>4</sub> reduces the ketone to a secondary alcohol.
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Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 412.47 g/mol. The structure features a hexahydroquinoline core and a benzodioxole moiety, which are known for their biological activity. The compound's unique structural attributes contribute to its diverse applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide exhibit promising anticancer properties. Studies have shown that derivatives of hexahydroquinoline can inhibit tumor growth by inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has been included in screening libraries for antibacterial compounds. Its structural components suggest potential efficacy against various pathogens. Research into related compounds has demonstrated their ability to disrupt bacterial cell walls and inhibit growth .
3. Neuroprotective Effects
There is emerging evidence that hexahydroquinoline derivatives may possess neuroprotective effects. They could potentially be developed into therapeutic agents for neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .
Pharmacological Insights
1. Mechanism of Action
The proposed mechanisms through which this compound exerts its effects include modulation of specific enzyme activities and receptor interactions. For instance, the sulfanyl group may enhance the binding affinity to target proteins involved in disease processes.
2. Screening and Drug Development
This compound is part of various screening libraries used in drug discovery programs targeting multiple diseases such as cancer and infections. Its inclusion in libraries allows researchers to evaluate its potential as a lead compound for further development .
Case Studies
1. Anticancer Research
In a study focusing on the anticancer properties of hexahydroquinoline derivatives, compounds with similar structures demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the benzodioxole moiety in enhancing biological activity .
2. Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various sulfanyl-containing compounds against common bacterial strains. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the core structure could enhance efficacy .
Mechanism of Action
The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The benzodioxole and cyano groups play crucial roles in these interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity Profiles
The compound belongs to a class of sulfanyl-acetamide derivatives, which are frequently explored for anti-inflammatory and anti-exudative properties. Key structural analogues include:
Diclofenac Sodium (Reference NSAID): A non-acetamide NSAID used as a benchmark in anti-exudative studies. Unlike the target compound, diclofenac lacks the benzodioxol and hexahydroquinolin groups, relying on a phenylacetic acid scaffold for COX inhibition .
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides: These derivatives exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). Their triazole and furan substituents differ from the benzodioxol and cyano groups of the target compound, suggesting divergent target selectivity .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides: These compounds feature indole and oxadiazole rings instead of benzodioxol and hexahydroquinolin moieties. Their bioactivity profiles emphasize antimicrobial and anticancer effects, highlighting the role of substituents in modulating activity .
Physicochemical and Bioactivity Comparison
Key Findings
- Bioactivity Clustering : Compounds with benzodioxol or aromatic heterocycles (e.g., furan, indole) often cluster into distinct bioactivity groups. The target compound’s benzodioxol group may confer selectivity toward prostaglandin or cytokine pathways, differentiating it from triazole- or indole-based analogues .
- Fragmentation Patterns : Molecular networking via LC-MS/MS () indicates that acetamides with sulfanyl linkers share cosine scores >0.8 in fragmentation spectra, suggesting conserved metabolic pathways. The benzodioxol moiety may produce unique fragments (e.g., m/z 148 or 91), aiding in dereplication .
- Synthetic Feasibility: The compound’s synthesis likely follows routes similar to , involving thiol-ether coupling and cyclocondensation. Yield and purity may vary due to steric hindrance from the hexahydroquinolin core .
Biological Activity
The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule featuring multiple pharmacologically relevant functional groups. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , and its IUPAC name is as follows:
Structural Representation
The structural complexity of the compound includes:
- A benzodioxole moiety
- A cyano group
- A quinoline derivative
- A sulfanyl-acetamide functional group
Antitumor Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antitumor activity. For instance, derivatives containing the hexahydroquinoline structure have been evaluated against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 |
| HCC827 | 6.48 |
| NCI-H358 | 20.46 |
These results suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In studies involving various bacterial strains, it demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
Enzyme Inhibition
The sulfanyl moiety in the compound has been linked to enzyme inhibition activities. Specifically, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Synthesis and Evaluation
A study focused on synthesizing derivatives of the parent compound highlighted its biological evaluation against snake venom toxins. The synthesized compounds were assessed for their ability to inhibit coagulant and hemolytic activities induced by Bothrops snake venoms. Results indicated that certain derivatives significantly reduced venom toxicity in both in vitro and in vivo models .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Binding: The presence of aromatic rings allows for intercalation into DNA structures.
- Enzyme Interaction: The sulfanyl group may facilitate binding to active sites on target enzymes.
- Cell Signaling Modulation: The compound could influence various signaling pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
